molecular formula C21H15FN2O3 B2817394 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-37-2

3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2817394
CAS No.: 922083-37-2
M. Wt: 362.36
InChI Key: ZRIISQHOAKTDNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, the specific details of the molecular structure analysis are not available in the retrieved resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Research has delved into efficient synthetic methodologies for compounds structurally related to 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, focusing on stereospecific reactions, organocatalytic asymmetric additions, and solid support synthesis techniques. These studies highlight the compound's relevance in medicinal chemistry due to its complex structure and potential bioactivity (Aschwanden et al., 1976) (Li et al., 2019) (Ouyang et al., 1999).

Applications in Medicinal Chemistry

  • Studies on dibenzo[b,f][1,4]oxazepine scaffolds, which share a core structure with the queried compound, have revealed their significance in developing new therapeutic agents. These compounds have been investigated for their neuroleptic, antimicrobial, and herbicidal activities, showcasing the diverse potential of the benzoxazepine core in drug discovery and agricultural applications (Naganathan et al., 2015) (Huang et al., 2005).

Structural and Mechanistic Insights

  • The research includes detailed structural and mechanistic studies on benzoxazepine derivatives, contributing to a deeper understanding of their chemical behavior and potential applications. These insights are pivotal for the rational design of new compounds with improved efficacy and selectivity for various biological targets (Gerasimova et al., 1989).

Novel Synthetic Pathways and Chemical Interactions

  • Innovative synthetic pathways for the construction of benzoxazepine derivatives have been explored, including the use of microwave-assisted techniques and catalyst-free conditions. These studies not only offer new approaches to synthesizing complex molecules but also shed light on the underlying chemical interactions and transformations (Moreno-Fuquen et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, it is noted that certain compounds and salts of a related compound are selective inhibitors of the Dopamine D2 receptor . They have been used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-12-5-7-19-17(9-12)24-21(26)16-11-15(6-8-18(16)27-19)23-20(25)13-3-2-4-14(22)10-13/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIISQHOAKTDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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